Stereochemical Identity Verified by Chiral InChI Key vs. Racemic Mixture
The (R)-enantiomer (CAS 1315378-59-6) is unambiguously identified by its isomeric SMILES C[C@@H](N)C1=CN=CS1 and chiral InChI Key RLPSARLYTKXVSE-SCSAIBSYSA-N . In contrast, the commonly cataloged racemic mixture (CAS 1017480-28-2) has an achiral InChI Key RLPSARLYTKXVSE-UHFFFAOYSA-N with no stereochemical definition, indicating a 1:1 mixture of (R) and (S) enantiomers [1]. This identity difference is critical: any downstream compound synthesized from the racemate yields diastereomeric mixtures requiring chiral separation.
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | Defined (R)-stereochemistry; isomeric SMILES: C[C@@H](N)C1=CN=CS1; InChI Key: RLPSARLYTKXVSE-SCSAIBSYSA-N |
| Comparator Or Baseline | Racemic 1-(thiazol-5-yl)ethanamine (CAS 1017480-28-2); SMILES: CC(N)C1=CN=CS1; InChI Key: RLPSARLYTKXVSE-UHFFFAOYSA-N (no stereochemical annotation) |
| Quantified Difference | Defined single enantiomer (ee ~95–100% from supplier specification) vs. 0% ee (racemic mixture: 50:50 R:S) |
| Conditions | Structural identity comparison using InChI Key and SMILES notation, as reported in PubChem and Chemsrc databases |
Why This Matters
Procuring the defined (R)-enantiomer eliminates the need for chiral resolution of downstream products, saving synthetic steps and avoiding yield losses typical of preparative chiral separations.
- [1] PubChem. 1-(1,3-Thiazol-5-yl)ethan-1-amine. CID 19817653. Racemic InChI Key RLPSARLYTKXVSE-UHFFFAOYSA-N. Retrieved 2026-05-03. View Source
